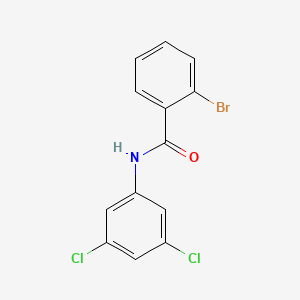

2-bromo-N-(3,5-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQREZYMYOLNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Bromo N 3,5 Dichlorophenyl Benzamide and Its Reactivity

Reaction Mechanism Elucidation in the Synthesis of 2-bromo-N-(3,5-dichlorophenyl)benzamide

The synthesis of this compound typically follows a nucleophilic acyl substitution pathway. This common and versatile reaction involves the formation of an amide bond by reacting a carboxylic acid derivative with an amine. In this specific case, a derivative of 2-bromobenzoic acid is reacted with 3,5-dichloroaniline (B42879). A general synthetic approach involves converting 2-bromobenzoic acid into a more reactive acyl halide, such as 2-bromobenzoyl chloride, which then readily reacts with the amine. youtube.comslideshare.net

This process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. derpharmachemica.com

Identification and Characterization of Reaction Intermediates

The mechanism of this amide formation proceeds through a well-characterized addition-elimination sequence involving a key tetrahedral intermediate. libretexts.org

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. byjus.com

Formation of the Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is a transient species, containing a carbon atom bonded to the oxygen, the bromine-substituted phenyl ring, the chlorine-substituted aniline (B41778) group, and the original chlorine from the acyl chloride. libretexts.orgbyjus.com

Collapse of the Intermediate : The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond.

Elimination of the Leaving Group : Simultaneously, the chloride ion, being a good leaving group, is expelled. A final deprotonation step of the nitrogen atom, often facilitated by a base or another amine molecule, yields the stable this compound product. masterorganicchemistry.com

The existence and structure of such tetrahedral intermediates are well-established in the study of nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com

Kinetic Studies and Reaction Pathway Mapping

While specific kinetic data for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of N-acylation of anilines have been studied for analogous systems. researchgate.netnih.govymerdigital.com The rate of reaction is generally second-order, depending on the concentrations of both the acylating agent and the aniline.

Several factors influence the reaction kinetics:

Nucleophilicity of the Amine : The nucleophilicity of 3,5-dichloroaniline is reduced by the presence of two electron-withdrawing chlorine atoms on the aromatic ring. These groups decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted aniline.

Electrophilicity of the Acylating Agent : The use of 2-bromobenzoyl chloride enhances the reaction rate compared to using 2-bromobenzoic acid directly. The chlorine atom on the carbonyl group is a strong electron-withdrawing group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Solvent and Catalyst : The choice of solvent can influence reaction rates by stabilizing intermediates and transition states. The use of a base as a catalyst is crucial to neutralize the acid byproduct and prevent the protonation of the starting amine, which would render it non-nucleophilic. derpharmachemica.com

The table below outlines the general factors affecting the reaction pathway for the synthesis of benzanilides.

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing groups on aniline | Decrease | Reduce the nucleophilicity of the amine nitrogen. |

| Electron-donating groups on aniline | Increase | Increase the nucleophilicity of the amine nitrogen. |

| Use of acyl chloride vs. carboxylic acid | Increase | Acyl chloride is a more potent electrophile. |

| Presence of a non-nucleophilic base | Increase | Neutralizes HCl byproduct, preventing protonation of the amine reactant. |

| Polar aprotic solvents | Generally Favorable | Can solvate the reactants and intermediates without interfering with the nucleophile. |

Degradation Pathways and Chemical Stability Mechanisms of this compound

The stability of this compound is governed by the resilience of its amide bond and the carbon-halogen bonds under various environmental conditions.

Hydrolytic Stability Profiling and Mechanism

The central amide linkage in the benzanilide (B160483) structure is susceptible to hydrolysis, which involves the cleavage of the amide bond by water. This process can be catalyzed by either acid or base. fiveable.me For the closely related compound niclosamide (B1684120), studies have shown it undergoes significant degradation under both acidic and basic hydrolytic conditions, while being relatively stable in neutral conditions. researchgate.netnih.gov

Alkaline Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is typically the rate-determining step, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt (2-bromobenzoate) and the free amine (3,5-dichloroaniline) after protonation. researchgate.netmdpi.com

Acidic Hydrolysis : In acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the formation of 2-bromobenzoic acid and the protonated form of 3,5-dichloroaniline. youtube.com

The presence of electron-withdrawing chloro- and bromo-substituents can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon and the stability of the intermediates.

Photochemical and Oxidative Degradation Studies

Halogenated aromatic compounds can undergo degradation upon exposure to ultraviolet (UV) radiation. tsijournals.comresearchgate.net The primary mechanism for photochemical degradation is often the homolytic cleavage of the carbon-halogen bond. magtech.com.cn Both the C-Br and C-Cl bonds in this compound can absorb UV energy, leading to the formation of highly reactive aryl radicals.

The C-Br bond is generally weaker than the C-Cl bond, suggesting it may be more susceptible to photolytic cleavage. Once formed, these aryl radicals can participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a cascade of degradation products. nih.gov The main photodegradation mechanism for many halogenated organic compounds is dehalogenation. nih.gov

Oxidative degradation can also occur, particularly involving the aromatic rings. Strong oxidizing agents or biological systems can hydroxylate the aromatic rings, initiating a process that can eventually lead to ring cleavage. unesp.bracs.org The initial step in the aerobic degradation of aromatic compounds is often an oxidation catalyzed by monooxygenases or dioxygenases. unesp.br

Molecular Interaction Mechanisms with Biological Systems (In Vitro Focus)

While specific in vitro studies on this compound are limited, extensive research on the broader class of halogenated salicylanilides (which share the core benzanilide structure) provides significant insight into its plausible mechanisms of action. nih.govexlibrisgroup.com These compounds are known to be pharmacologically active with a wide spectrum of biological effects. nih.govexlibrisgroup.com

A primary and well-documented mechanism for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov These molecules act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. nih.govresearchgate.net This action inhibits ATP production without affecting the electron transport chain itself. nih.gov The lipophilic character of the molecule, enhanced by the halogen atoms, allows it to shuttle protons across the lipid bilayer. nih.gov

In addition to mitochondrial uncoupling, in vitro studies of related compounds like niclosamide have revealed interactions with multiple signaling pathways crucial for cell function and proliferation. nih.govnih.gov These mechanisms, summarized in the table below, represent potential modes of action for this compound.

| Potential Molecular Target/Pathway | In Vitro Mechanism of Action for Related Salicylanilides | Consequence of Interaction | Reference |

| Mitochondrial Oxidative Phosphorylation | Acts as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane. | Inhibition of ATP synthesis, disruption of cellular energy metabolism. | nih.govnih.gov |

| STAT3 Signaling Pathway | Inhibition of STAT3 homodimerization, which is required for its activation and nuclear translocation. | Downregulation of STAT3 target genes involved in cell survival and proliferation. | nih.govnih.gov |

| mTORC1 Signaling Pathway | Inhibition of mTORC1 signaling, potentially through cytoplasmic acidification resulting from mitochondrial effects. | Suppression of protein synthesis and cell growth. | nih.gov |

| NF-κB Signaling Pathway | Inhibition of IκB kinase (IKK), preventing the activation of the NF-κB cascade. | Reduction in the expression of inflammatory and anti-apoptotic genes. | nih.gov |

| Wnt/β-catenin Pathway | Downregulation of Wnt signaling. | Inhibition of pathways critical for cell proliferation and differentiation. | nih.gov |

These diverse molecular interactions highlight the pleiotropic effects that halogenated benzanilides can exert on biological systems, primarily through the disruption of fundamental cellular processes related to energy metabolism and signal transduction. nih.govexlibrisgroup.com

Enzymatic Interaction Studies and Inhibition Mechanisms

Although specific enzymatic inhibition data for this compound is not documented, the benzamide (B126) moiety is a common feature in many enzyme inhibitors. The mechanism of action often involves the amide group acting as a hydrogen bond donor or acceptor, anchoring the molecule within the enzyme's active site.

Research on structurally related bromo-benzamide derivatives has identified them as potent inhibitors of various enzymes. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and differentiation. nih.govnih.gov The inhibitory activity of these compounds was significant, with IC50 values in the micromolar range against several non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification. nih.govnih.gov

In a different context, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their anti-inflammatory activity through protease inhibition assays. These compounds demonstrated superior efficacy in inhibiting trypsin activity compared to the positive control, acetylsalicylic acid, with IC50 values at a significantly lower concentration. nih.gov This suggests a potent interaction with serine proteases, which are involved in inflammatory processes. nih.gov

The following table summarizes the inhibitory activities of some bromo-benzamide derivatives against different enzymes:

| Compound Derivative | Target Enzyme/Process | IC50 Value | Reference |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | FGFR1 in NCI-H520 cell line | 1.36 ± 0.27 µM | nih.govnih.gov |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | FGFR1 in NCI-H1581 cell line | 1.25 ± 0.23 µM | nih.govnih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Trypsin (Protease) | 0.04–0.07 mg/mL | nih.gov |

| Acetylsalicylic acid (positive control) | Trypsin (Protease) | 0.4051 ± 0.0026 mg/mL | nih.gov |

This table presents data for structurally related compounds to infer potential activity for this compound.

Receptor Binding and Ligand-Target Recognition at the Molecular Level

The binding of benzamide derivatives to receptors is a well-established principle in medicinal chemistry. The specific substituents on the aromatic rings play a crucial role in determining the affinity and selectivity of the ligand for its target receptor. For this compound, the bromine and chlorine atoms can engage in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity.

Studies on N-phenylbenzamides have shown that these molecules can act as potent anticonvulsants, with their activity depending on their conformation and ability to form hydrogen bonds with the receptor. nih.gov The central amide group is a key interaction point, often forming hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov

In the case of the D4 dopamine (B1211576) receptor, research on substituted benzamide ligands has revealed that ring substituents indirectly mediate interactions with transmembrane helices of the receptor. nih.gov While this study did not specifically include this compound, it highlights the importance of the substitution pattern on the phenyl rings for receptor recognition.

Molecular docking studies of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives with FGFR1 have shown that these compounds can form multiple hydrogen bonds within the receptor's kinase domain. nih.govnih.gov This interaction is believed to be responsible for the inhibition of the receptor's activity.

Elucidation of Molecular Pathways and Cellular Responses (In Vitro Focus)

The in vitro effects of a compound are a direct consequence of its interactions with cellular components, leading to the modulation of signaling pathways and observable changes in cell behavior.

Modulation of Intracellular Signaling Cascades

Based on studies of related compounds, this compound could potentially modulate several intracellular signaling cascades. For example, the inhibition of FGFR1 by 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives leads to the downstream inhibition of the PLCγ1 and ERK signaling pathways in a dose-dependent manner. nih.gov These pathways are critical for cell growth, survival, and proliferation.

The anti-inflammatory effects observed with N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives suggest an interference with inflammatory signaling pathways, likely through the inhibition of proteases that are key signaling molecules in these cascades. nih.gov

Cellular Phenotypic Screening and Mechanistic Correlates

Phenotypic screening is a powerful approach to discover new bioactive compounds by observing their effects on cellular morphology or function, without prior knowledge of the molecular target. While no specific phenotypic screening data for this compound has been published, the activities of its analogs suggest potential outcomes in such screens.

For instance, the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, C9, was found to induce cell cycle arrest at the G2 phase and promote apoptosis in non-small cell lung cancer cell lines. nih.govnih.gov These phenotypic effects are direct consequences of the compound's inhibition of the FGFR1 signaling pathway.

The antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against Gram-positive bacteria, such as Staphylococcus aureus, indicates that these compounds could be identified in phenotypic screens for new antibiotics. nih.gov The mechanism behind this phenotype is likely the disruption of essential bacterial cellular processes.

The following table summarizes the in vitro cellular effects of some bromo-benzamide derivatives:

| Compound Derivative | Cell Line/Organism | Observed Phenotype | Mechanistic Correlate | Reference |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | NSCLC cell lines (NCI-H520, NCI-H1581, etc.) | Inhibition of cell proliferation, G2 phase cell cycle arrest, Apoptosis | Inhibition of FGFR1, PLCγ1, and ERK phosphorylation | nih.govnih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Staphylococcus aureus | Inhibition of bacterial growth (MIC = 2.5–5.0 mg/mL) | Not specified, likely disruption of essential bacterial processes | nih.gov |

This table presents data for structurally related compounds to infer potential in vitro effects of this compound.

Structure Activity Relationship Sar Studies and Analogue Design for 2 Bromo N 3,5 Dichlorophenyl Benzamide

Identification of Critical Structural Elements within the 2-bromo-N-(3,5-dichlorophenyl)benzamide Scaffold for Modulating Activity

The brominated benzamide (B126) moiety is a key interaction domain. The position and nature of the halogen substituent on the benzoyl ring can significantly influence activity. For instance, in a series of N-phenylbenzamide derivatives, the presence and position of a halogen, such as bromine, were found to be important for their biological effects.

The 3,5-dichlorophenyl ring is another critical element. The substitution pattern on this ring system is vital for target engagement. Studies on related N-phenylbenzamides have shown that the nature and position of substituents on the aniline (B41778) ring dramatically affect their biological profiles. For example, in a study of N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors, the substitution on the phenyl ring was a key determinant of inhibitory activity. researchgate.net

The amide linkage provides a crucial hydrogen bonding opportunity and maintains the relative orientation of the two aromatic rings. The conformation of this linker, whether syn or anti, can impact how the molecule fits into a biological target. nih.gov The planarity and rotational freedom around the amide bond are also important factors. nih.gov

Systematic Structural Modifications and Analogue Synthesis

The synthesis of analogues of this compound allows for a detailed investigation of its SAR. This typically involves modular synthesis strategies where each part of the molecule can be varied independently. nih.gov

Modifications to the 2-bromobenzoyl portion of the molecule can provide valuable insights. This can include:

Varying the Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) or other functional groups can probe the importance of size, electronegativity, and lipophilicity at this position.

Positional Isomerism: Moving the bromine substituent to other positions on the benzoyl ring (e.g., 3-bromo or 4-bromo) can reveal the optimal substitution pattern for activity. For example, a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives highlighted the importance of the bromo-substituent's position. semanticscholar.org

Introducing Other Substituents: Adding other groups, such as methyl, methoxy, or nitro groups, to the benzoyl ring can explore steric and electronic effects.

A general synthetic route to achieve such derivatization often involves the coupling of a substituted benzoic acid with an aniline. nih.gov

The electronic and steric properties of the substituents on the dichlorophenyl ring are critical. Systematic modifications may include:

Altering the Dichlorination Pattern: Moving the chlorine atoms to different positions (e.g., 2,4-dichloro or 2,5-dichloro) can significantly alter the molecule's shape and electronic distribution. bldpharm.com

Introducing Different Halogens: Replacing chlorine with other halogens can fine-tune the electronic properties and potential for halogen bonding.

Varying the Number of Substituents: Investigating mono-substituted or tri-substituted phenyl rings can determine the optimal level of substitution.

Exploring a Range of Functional Groups: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can modulate the electronic nature of the ring and its interactions with biological targets. semanticscholar.org

The following table summarizes the impact of different substituents on the dichlorophenyl ring based on findings from related benzamide derivatives.

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| 3,5-dichloro | Chlorine | Often associated with potent activity in various benzamide series. | nih.gov |

| 2,4-dichloro | Chlorine | Can lead to different conformational preferences and activities. | nih.gov |

| 3,5-dimethoxy | Methoxy | Can enhance or decrease activity depending on the target. | semanticscholar.org |

| 4-nitro | Nitro | Generally an electron-withdrawing group that can influence binding. | nanobioletters.com |

Modification of the Amide Linkage and Conformational Impact

The amide bond itself is a target for modification. Its planarity and the trans conformation are typical, but introducing steric hindrance can force a non-planar "twisted" amide conformation, which can alter biological activity. researchgate.net Modifications could include:

N-Alkylation: Introducing a methyl or other small alkyl group on the amide nitrogen can prevent hydrogen bond donation and alter the conformation.

Conformational Restriction: Incorporating the amide bond into a ring system can lock its conformation and provide insights into the bioactive conformation.

Studies on the conformation of N-phenylbenzamides have shown that the dihedral angle between the phenyl rings and the amide group plane is a critical parameter influencing their properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR can help to predict the activity of novel compounds and guide further synthesis.

The first step in QSAR is to calculate a set of molecular descriptors that quantify various aspects of the chemical structure. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: Related to the molecule's ability to donate or accept electrons.

Partial atomic charges: Indicate the charge distribution on individual atoms.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Molecular weight: The total mass of the molecule.

Molar refractivity: Relates to the volume occupied by the molecule.

Topological indices: Numerical descriptors derived from the molecular graph.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule.

LogP (octanol-water partition coefficient): The most common measure of hydrophobicity.

Hydrogen Bonding Descriptors: These count the number of potential hydrogen bond donors and acceptors.

Once generated, a subset of these descriptors that are most relevant to the biological activity is selected using statistical methods like multiple linear regression or partial least squares. researchgate.net For instance, a QSAR study on N-phenylbenzamides as antimicrobial agents found that molecular weight and total energy were significant for activity against both Gram-positive and Gram-negative bacteria. nih.gov Electrophilicity was important for anti-Gram-positive activity, while molar refractivity and logP were key for anti-Gram-negative activity. nih.gov

The following table provides examples of descriptor classes and their potential relevance for this compound analogues.

| Descriptor Class | Example Descriptors | Potential Relevance |

| Electronic | HOMO/LUMO, Dipole Moment | Interaction with polar residues in a binding site. |

| Steric | Molecular Weight, Molar Refractivity | Fit within a binding pocket; steric clashes. |

| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions. |

| Hydrogen Bonding | H-bond donors/acceptors | Key interactions with the biological target. |

Statistical Model Development and Validation

In the quest to refine the biological activity of this compound derivatives, the development and validation of statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable. These models provide a mathematical framework to correlate the chemical structure of compounds with their biological activities, thereby enabling the prediction of the potency of novel analogues and guiding their design.

The process of developing a robust QSAR model for a series of this compound analogues typically involves several key stages. Initially, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. For each compound in the series, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Following the generation of descriptors, statistical methods are employed to select a subset of descriptors that have the most significant correlation with the observed biological activity. Techniques such as multiple linear regression (MLR) are then used to build the QSAR model. A typical QSAR equation might take the form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where the β coefficients represent the contribution of each descriptor to the biological activity.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is often achieved through internal validation techniques like leave-one-out cross-validation and external validation using a test set of compounds that were not used in the model's development. A well-validated QSAR model can then be confidently used to predict the activity of newly designed this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency and thereby streamlining the drug discovery process. Studies on other benzamide series have shown that descriptors related to topological polar surface area and hydrophobicity can be crucial in model development. ijpsr.com

Rational Design Principles for Novel this compound Derivatives

Exploiting Halogen Bonding:

A significant aspect of the rational design of these derivatives involves the strategic use of halogen bonds. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The bromine and chlorine atoms in this compound can potentially form halogen bonds with electron-rich pockets in a biological target, such as the backbone carbonyls of amino acid residues. researchgate.net The strength of these interactions is influenced by the type of halogen, with the order often being I > Br > Cl > F. nih.gov Therefore, substituting the bromine or chlorine atoms with iodine could enhance binding affinity. mdpi.com Conversely, replacement with fluorine might be used to probe the importance of the halogen bond, as fluorine is a poor halogen bond donor.

Modifications to the Benzamide Core and Phenyl Rings:

Beyond halogen bonding, other rational design strategies can be employed:

Isosteric and Bioisosteric Replacements: The amide linkage is crucial for the structural integrity of the molecule. Bioisosteric replacement of the amide group with other functionalities, such as a reverse amide or a sulfonamide, could lead to derivatives with altered metabolic stability and cell permeability while potentially maintaining or improving biological activity. nih.gov

Substitution on the Phenyl Rings: The substitution pattern on both the 2-bromophenyl and 3,5-dichlorophenyl rings offers numerous possibilities for optimization. The introduction of small alkyl or alkoxy groups could probe for additional hydrophobic interactions within the binding site. Conversely, the addition of polar groups could improve solubility and introduce new hydrogen bonding opportunities.

Conformational Constraints: The flexibility of the molecule can be modulated by introducing cyclic structures or rigid linkers. This can lock the molecule into a more bioactive conformation, potentially increasing its potency and selectivity.

The following table illustrates hypothetical design considerations for novel derivatives based on these principles:

| Compound ID | Modification from Parent Compound | Design Rationale |

| PD-1 | Replace 2-bromo with 2-iodo | Enhance halogen bonding strength. |

| PD-2 | Replace 3,5-dichloro with 3,5-difluoro | Reduce halogen bond donor capacity to probe its importance. |

| PD-3 | Introduce a 4'-methoxy group on the dichlorophenyl ring | Explore potential hydrophobic/hydrogen bonding interactions. |

| PD-4 | Replace amide linker with a sulfonamide | Investigate bioisosteric replacement for altered properties. |

By systematically applying these rational design principles, researchers can efficiently explore the chemical space around this compound to develop novel derivatives with optimized biological profiles.

Computational and Theoretical Chemistry of 2 Bromo N 3,5 Dichlorophenyl Benzamide

Quantum Chemical Calculations for 2-bromo-N-(3,5-dichlorophenyl)benzamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule from first principles.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.gov

In general, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com For substituted benzamides, the introduction of a halogen atom in the ortho-position of the phenyl radical affects the electronic characteristics. researchgate.net Studies on 2-Br-benzamides show that the atomic orbitals of the bromine atom participate in the formation of the upper populated π-molecular orbitals. researchgate.net Therefore, for this compound, the HOMO would likely exhibit significant electron density distributed across the benzoyl ring and the bromine atom, while the LUMO would be centered on the amide linkage and the dichlorophenyl ring.

Quantum chemical calculations can determine several key reactivity parameters derived from HOMO and LUMO energies.

Table 1: Key Global Reactivity Descriptors from DFT Calculations

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| HOMO-LUMO Gap | ΔE | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. mdpi.com |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; a soft molecule has a small energy gap. mdpi.com |

| Electronegativity | χ | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

This table defines theoretical parameters. Specific calculated values for this compound are not available in the cited literature.

The three-dimensional structure and conformational flexibility of this compound are crucial for its properties and interactions. Conformational analysis involves mapping the potential energy surface by rotating key dihedral angles to identify the most stable, low-energy conformations.

For benzanilides, a key feature is the relative orientation of the two aromatic rings and the planarity of the central amide (-CONH-) bridge. X-ray crystallography studies on the closely related compound N-(3,5-dichlorophenyl)benzamide provide valuable insight. nih.gov In this analog, the amide group adopts a trans conformation. nih.gov The molecule is not planar; the amide group forms significant dihedral angles with both the benzoyl and the aniline (B41778) rings. nih.gov The introduction of a bulky bromine atom at the ortho-position of the benzoyl ring in the target compound would be expected to induce further twisting due to steric hindrance, likely increasing the dihedral angle between the benzoyl ring and the amide plane.

Table 2: Experimental Crystal Structure Data for the Analogous Compound N-(3,5-dichlorophenyl)benzamide

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Amide-Benzoyl Ring) | 14.3 (8)° | The angle between the plane of the amide group and the benzoyl ring. nih.gov |

| Dihedral Angle (Amide-Aniline Ring) | 44.4 (4)° | The angle between the plane of the amide group and the dichlorinated aniline ring. nih.gov |

| Dihedral Angle (Benzoyl-Aniline Ring) | 58.3 (1)° | The angle between the two aromatic rings. nih.gov |

Data obtained from the crystallographic study of N-(3,5-dichlorophenyl)benzamide, which lacks the 2-bromo substituent. nih.gov

Quantum chemical calculations are highly effective at predicting spectroscopic properties. DFT methods, such as B3LYP, can compute vibrational frequencies that show excellent agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. researchgate.netresearchgate.net This analysis allows for the assignment of specific vibrational modes, such as C-H stretches, C=O stretches, and C-N vibrations, to observed spectral bands. researchgate.net For example, in related benzamides, the characteristic C=O stretching frequency of the amide group is a prominent feature. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The theoretical prediction of chemical shifts helps in the detailed assignment of experimental spectra and provides insights into the electronic environment of the nuclei within the molecule. researchgate.net Although specific calculated spectra for this compound are not present in the searched literature, the established accuracy of these first-principles methods for similar molecules confirms their applicability. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound in Complex Systems

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a view of their motion and interactions in environments like solutions or when bound to proteins. nih.govresearchgate.net

MD simulations can model how solvent molecules, such as water, arrange themselves around this compound. This provides insight into its solubility and how the solvent influences its conformational preferences. The simulation tracks the dynamic formation and breaking of intermolecular hydrogen bonds, for instance, between the amide group (both the N-H donor and C=O acceptor) and surrounding water molecules. Such simulations would reveal the stability of the molecule's conformation in different solvents and the energetic effects of solvation.

To investigate how this compound might function as a ligand (e.g., an enzyme inhibitor), molecular docking and subsequent MD simulations are employed. nih.govresearchgate.net

First, molecular docking predicts the preferred binding orientation of the ligand within the active site of a target protein, estimating the binding affinity. researchgate.netresearchgate.net This initial static snapshot reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues. nih.gov

Following docking, MD simulations are run on the ligand-protein complex. These simulations provide a dynamic view of the interaction, assessing the stability of the binding pose over time (typically nanoseconds). nih.gov A key metric analyzed is the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD for the ligand within the binding pocket suggests a stable interaction. nih.gov This dual approach is a cornerstone of computational drug design and has been successfully applied to other N-aryl benzamide (B126) derivatives to validate their inhibitory potential. nih.govresearchgate.net

Molecular Docking and Virtual Screening Studies Involving this compound

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential biological activity.

Molecular docking studies on various benzamide derivatives have revealed key insights into their binding modes and interaction energies with biological targets. These studies typically involve the prediction of the binding affinity, expressed as a binding energy score (e.g., in kcal/mol), and the identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the target's active site. nih.govresearchgate.net

For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents showed binding energies ranging from -9.7 to -8.0 kcal/mol for the α-glucosidase enzyme and -9.8 to -7.9 kcal/mol for the α-amylase enzyme. nih.gov The most active compound in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, demonstrated significant hydrogen bonding and pi-pi stacking interactions within the active sites of these enzymes. nih.gov

Similarly, molecular docking of nitro-substituted benzamide derivatives as anti-inflammatory agents against the iNOS enzyme revealed that compounds with multiple nitro groups exhibited more efficient binding. researchgate.net The binding modes are influenced by the number and position of substituents, which affect the molecule's polarity and ability to form favorable interactions. researchgate.net

Although specific binding energy data for this compound is not available, it is anticipated that the bromine and chlorine substituents would significantly influence its binding characteristics, potentially participating in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-protein recognition. The structural conformation of N-(3,5-dichlorophenyl)benzamide has been determined, showing a trans conformation of the H-N-C=O unit, with the amide group being non-coplanar with the phenyl rings. nih.gov This inherent conformational preference would be a critical starting point for any molecular docking simulation.

Table 1: Illustrative Binding Energies of Benzamide Derivatives from Molecular Docking Studies

| Compound Series | Target Enzyme | Binding Energy Range (kcal/mol) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Amylase | -7.9 to -9.8 nih.gov |

| Nitro substituted benzamide derivatives | iNOS | Not explicitly quantified in the provided text, but noted as efficient. researchgate.net |

| Benzamide derivatives | Topoisomerase IIα | -92.0598 to -94.3762 for the most promising compounds. dergipark.org.tr |

This table presents data from studies on various benzamide derivatives to illustrate the typical range of binding energies observed in molecular docking simulations.

Virtual screening and reverse virtual screening are in silico methods used to identify potential molecular targets for a given compound. frontiersin.org In reverse virtual screening, a compound with known biological activity is docked against a large database of protein structures to identify which proteins it is most likely to bind to. frontiersin.org This approach can help in elucidating the mechanism of action of a compound and identifying potential off-target effects.

For bromo-derivatives of other heterocyclic compounds like hydroacridines, in silico methods have been used to predict a spectrum of biological activities and potential targets. dntb.gov.uaucj.org.ua For example, DNA-(apurine or apyrimidine site) lyase and butyrylcholinesterase were identified as common predicted targets for certain bromo-hydroacridine derivatives. dntb.gov.uaucj.org.ua

Given the structural features of this compound, it is plausible that it could interact with a range of biological targets. The benzamide scaffold is present in numerous approved drugs with diverse therapeutic applications. mdpi.com Virtual screening of natural compounds has successfully identified potent inhibitors for various targets, demonstrating the power of this technique. nih.govfrontiersin.org A comprehensive reverse virtual screening of this compound against a proteome-wide database would be a logical step to generate hypotheses about its molecular targets.

Table 2: Examples of Putative Targets for Bromo-Derivatives Identified by In Silico Methods

| Compound Class | Predicted Target | Predicted Binding Probability (%) |

| Bromo-derivatives of hydroacridines | DNA-(apurine or apyrimidine site) lyase | 82-97.5 dntb.gov.uaucj.org.ua |

| Bromo-derivatives of hydroacridines | Butyrylcholinesterase | 90.4-98.2 dntb.gov.uaucj.org.ua |

| Bromo-derivatives of hydroacridines | Transcription factor 1-α | 92.02-98.01 dntb.gov.uaucj.org.ua |

This table is based on data for bromo-derivatives of hydroacridines and serves as an example of how in silico methods can predict molecular targets.

Computational Studies on Reaction Mechanisms and Catalysis

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into transition states, reaction intermediates, and the role of catalysts. While specific computational studies on the synthesis of this compound were not found, general methodologies are well-established.

The synthesis of benzamide derivatives typically involves the reaction of a substituted benzoyl chloride with an appropriate amine. researchgate.netnanobioletters.com Computational studies on such reactions would likely employ Density Functional Theory (DFT) to model the reaction pathway. These calculations can elucidate the energetics of the reaction, identify the rate-determining step, and explain the influence of substituents on the reaction rate and yield.

For example, in the synthesis of novel benzimidazole (B57391) acrylonitriles, computational analysis was used to understand the structure-activity relationship of the products. mdpi.com Similarly, for other complex organic reactions, computational studies have been instrumental in understanding stereoselectivity and the role of non-covalent interactions in catalysis.

A computational study of the synthesis of this compound could investigate the mechanism of amide bond formation and the influence of the bromo and chloro substituents on the reactivity of the starting materials. Such a study would provide a deeper understanding of the reaction at a molecular level.

Advanced Analytical Techniques in Research and Characterization of 2 Bromo N 3,5 Dichlorophenyl Benzamide

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of novel compounds, offering detailed information about atomic connectivity and three-dimensional structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of 2-bromo-N-(3,5-dichlorophenyl)benzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum of a benzamide (B126) derivative, distinct signals corresponding to the aromatic protons and the amide (N-H) proton would be observed. chemicalbook.comniscpr.res.in For this compound, the protons on the 2-bromobenzoyl ring and the 3,5-dichlorophenyl ring would appear as complex multiplets in the aromatic region of the spectrum (typically δ 7-8 ppm). The amide proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature. niscpr.res.in

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative, based on principles from related structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | 8.5 - 9.5 | Broad Singlet |

| Aromatic H's (dichlorophenyl ring) | 7.5 - 8.0 | Multiplet |

| Aromatic H's (bromobenzoyl ring) | 7.2 - 7.8 | Multiplet |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the calculation of a precise molecular formula. niscpr.res.in The molecular weight of this compound (C₁₃H₈BrCl₂NO) is 360.88 g/mol . HRMS can confirm this mass to within a few parts per million.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion [M]⁺, which serves as a clear fingerprint for the presence and number of halogen atoms.

Furthermore, analysis of the fragmentation patterns under techniques like electron ionization (EI) provides structural information. Common fragmentation pathways for benzanilides involve cleavage of the amide bond, leading to the formation of benzoyl and anilide fragment ions. researchgate.net

Table 2: Key Ions in the Mass Spectrum of this compound This table is illustrative and based on established fragmentation principles.

| Ion | Description | Predicted m/z |

| [C₁₃H₈BrCl₂NO]⁺ | Molecular Ion | 360/362/364/366 |

| [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation | 183/185 |

| [C₆H₄Cl₂N]⁺ | 3,5-Dichloroanilino cation | 160/162/164 |

X-ray crystallography provides the most definitive evidence for the solid-state structure of a compound, revealing precise bond lengths, bond angles, and torsional angles. For a related compound, N-(3,5-dichlorophenyl)benzamide, crystallographic analysis has shown that the amide group (–NHCO–) adopts a specific conformation relative to the two aromatic rings. nih.gov In the crystal lattice of such compounds, molecules are often linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming infinite chains. nih.govnih.gov

In this compound, similar interactions would be expected. The analysis would confirm the relative orientation of the 2-bromobenzoyl and 3,5-dichlorophenyl rings. The dihedral angle between these two rings is a key structural parameter. nih.gov The crystal packing is further stabilized by weaker interactions, which can include halogen bonding involving the bromine and chlorine atoms. researchgate.net

Table 3: Illustrative Crystallographic Parameters for a Benzamide Structure Data based on the related compound N-(3,5-dichlorophenyl)benzamide. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | N—H···O hydrogen bonds |

| Dihedral Angle (Benzoyl-Anilide rings) | 58.3 (1)° |

Chromatographic and Separation Science Applications in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and analyzing related substances.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed for benzamide derivatives. sielc.com

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, which is often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com The compound is detected as it elutes from the column, most commonly using a UV-Vis detector set to a wavelength where the aromatic rings exhibit strong absorbance. By integrating the area of the peak corresponding to the compound, its purity can be calculated as a percentage of the total peak area. The method can be validated to be rapid, sensitive, and selective for the compound and its potential impurities. researchgate.net

Table 4: Typical HPLC Method Parameters for Benzamide Analysis Parameters are illustrative, based on methods for related compounds. sielc.comresearchgate.net

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., Hypersil GOLD) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | UV-Vis at ~254 nm |

| Application | Purity assessment, reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of this compound if the compound is sufficiently volatile and thermally stable.

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a capillary column, often a non-polar phase like 5% phenyl methyl siloxane. nist.gov As components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the unambiguous identification of the main compound, as well as any volatile impurities or side-products from the synthesis. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification. nist.gov

Biophysical Techniques for Quantitative Ligand-Target Interaction Analysis (In Vitro)

Biophysical techniques are crucial for quantifying the interactions between a small molecule (ligand) and its biological target, typically a protein. These methods provide precise data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for characterizing biomolecular interactions. bioradiations.comharvard.edumalvernpanalytical.com SPR monitors the binding between a mobile analyte and an immobilized ligand in real-time by detecting changes in the refractive index on a sensor chip. bioradiations.comspringernature.com This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₑ). bioradiations.com ITC, on the other hand, directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.com By titrating a ligand into a solution containing its target protein, ITC can determine the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. harvard.eduresearchgate.net

In the development of novel benzamide-based inhibitors, such as those targeting the bromodomain-containing protein 4 (BRD4), these techniques are indispensable. For instance, in the lead optimization process for the clinical candidate I-BET762, a potent benzodiazepine (B76468) inhibitor of the BET family of bromodomains, SPR and ITC were used extensively to characterize structure-activity relationships. nih.govresearchgate.netpdbj.org A tetrahydroquinoline-based BRD4 inhibitor, compound 58 (I-BET726), showed high binding affinities to BRD4 when analyzed by both SPR and ITC, yielding Kₑ values of 23 nM and 4.4 nM, respectively. nih.gov

The comprehensive data obtained from these methods allow researchers to build a detailed picture of the binding event. SPR provides the kinetic profile, revealing how quickly a compound binds and dissociates from its target, while ITC reveals the thermodynamic drivers of the interaction—whether it is enthalpically (driven by hydrogen bonds and van der Waals forces) or entropically (driven by the hydrophobic effect) favored. researchgate.net

Table 1: Illustrative Biophysical Interaction Data for a Benzamide-Class BRD4 Inhibitor

This table presents representative binding data for a potent benzamide-class inhibitor targeting the first bromodomain of BRD4 (BRD4(1)), demonstrating the typical outputs of SPR and ITC analysis.

| Parameter | Value | Technique | Significance |

| Kₑ (Equilibrium Dissociation Constant) | 25 nM | SPR / ITC | Measures binding affinity; lower values indicate stronger binding. |

| kₐ (Association Rate Constant) | 1.5 x 10⁵ M⁻¹s⁻¹ | SPR | Rate at which the compound binds to its target. |

| kₔ (Dissociation Rate Constant) | 3.7 x 10⁻³ s⁻¹ | SPR | Rate at which the compound dissociates from its target. |

| ΔH (Enthalpy Change) | -8.5 kcal/mol | ITC | Heat released or absorbed upon binding; indicates changes in bonding. |

| -TΔS (Entropic Contribution) | -2.2 kcal/mol | ITC | Change in disorder of the system upon binding. |

| n (Stoichiometry) | 0.98 | ITC | Molar ratio of ligand to protein in the final complex. |

Note: The data in this table are illustrative for a representative benzamide-class compound and not specific to this compound.

Microscopic Techniques for Cellular Localization and Dynamics (In Vitro)

Understanding where a compound localizes within a cell is vital for elucidating its mechanism of action and potential off-target effects. High-resolution microscopy techniques are the primary tools for these investigations.

Confocal and Fluorescence Microscopy for Subcellular Distribution

Confocal and fluorescence microscopy are powerful imaging techniques used to visualize the spatial distribution of molecules within cells. scian.clevidentscientific.com These methods rely on the use of fluorescent probes—molecules that absorb light at one wavelength and emit it at a longer wavelength. wiley.comsemanticscholar.org To study the subcellular distribution of a non-fluorescent compound like this compound, it would first need to be chemically modified to attach a fluorescent dye (a fluorophore). wiley.com

Once a fluorescently-tagged version of the benzamide is synthesized, it can be introduced to live or fixed cells. wiley.com A confocal microscope uses a laser to excite the fluorophore and a pinhole to reject out-of-focus light, allowing for the collection of sharp, thin optical sections of the cell. scian.clevidentscientific.comevidentscientific.com By acquiring a series of these optical sections (a z-stack), a high-resolution 3D reconstruction of the compound's distribution can be generated.

Researchers can then determine if the compound accumulates in specific organelles by co-localizing its signal with fluorescent markers for known cellular compartments, such as the nucleus (stained with DAPI), mitochondria (stained with MitoTracker), or the endoplasmic reticulum. evidentscientific.comevidentscientific.com This analysis reveals whether the compound reaches its intended target and if it accumulates in other areas, which could be relevant for understanding its full biological activity profile. scian.cl The development of advanced probes, including those based on benzimidazole (B57391) scaffolds which are structurally related to benzamides, highlights the ongoing innovation in creating tools for precise bioimaging. researchgate.net

Future Research Directions and Emerging Applications of 2 Bromo N 3,5 Dichlorophenyl Benzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk The future of synthesizing compounds like 2-bromo-N-(3,5-dichlorophenyl)benzamide will undoubtedly focus on greener and more sustainable methodologies.

Conventional synthesis of N-aryl amides typically involves the coupling of a carboxylic acid with an aniline (B41778), a process that often requires activation of the carboxylic acid. hepatochem.com This can be achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride, which can then react with the amine. nanobioletters.com For this compound, this would involve the reaction of 2-bromobenzoyl chloride with 3,5-dichloroaniline (B42879). While effective, the use of chlorinating agents like thionyl chloride or oxalyl chloride raises environmental concerns. ucl.ac.uk

The development of catalytic methods for amide bond formation is a key area of green chemistry research. sigmaaldrich.comrsc.org These methods aim to reduce waste by using catalysts to directly couple carboxylic acids and amines. sigmaaldrich.comrsc.org Future research could focus on applying these catalytic systems to the synthesis of this compound. This could involve exploring various catalysts, such as those based on boron or ruthenium, which have shown promise in other amidation reactions. sigmaaldrich.com Furthermore, the use of more environmentally benign solvents, such as water, is another promising avenue for making the synthesis of this and other benzamides more sustainable. chemrxiv.org

Another innovative approach is the Umpolung Amide Synthesis (UmAS), which avoids the use of epimerization-prone electrophilic acyl donors. nih.gov While initially challenging for the synthesis of N-aryl amides, recent advancements using N-aryl hydroxylamines have shown promise for the direct and epimerization-free synthesis of these compounds. nih.gov Exploring the applicability of UmAS for the synthesis of this compound could represent a significant step forward. Additionally, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water presents a mild and selective alternative. rsc.org

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |

| Conventional Acyl Chloride Method | Carboxylic acid, Amine | Thionyl chloride or Oxalyl chloride, Base | High yielding, well-established | Use of hazardous reagents, stoichiometric waste |

| Catalytic Direct Amidation | Carboxylic acid, Amine | Boronic acids, Ruthenium complexes | Atom economical, reduced waste | May require specific catalysts and conditions |

| Umpolung Amide Synthesis (UmAS) | α-halonitroalkane, N-aryl hydroxylamine | Brønsted base | Epimerization-free for chiral compounds | Newer methodology, substrate scope may be limited |

| Iron-Mediated Synthesis | Nitroarene, Acyl chloride | Iron dust | Mild conditions, uses water as a solvent | May require longer reaction times |

| Biocatalysis | Carboxylic acid, Amine | Enzymes (e.g., hydrolases) | Highly selective, environmentally benign | Can be limited by enzyme stability and substrate scope |

In-Depth Elucidation of Molecular Mechanisms and Pathways

The biological activities of benzamide (B126) derivatives are diverse, with many compounds exhibiting potent inhibitory effects on various enzymes and receptors. nanobioletters.comresearchgate.netnih.gov While the specific molecular targets of this compound are yet to be fully elucidated, research on structurally related halogenated benzamides provides valuable insights into potential mechanisms of action.

For instance, various halogenated benzamide derivatives have been synthesized and evaluated for their affinity to dopaminergic, serotonergic, and adrenergic receptors, highlighting their potential as radioligands for non-invasive imaging. nih.gov The substitution pattern of halogens on the aromatic rings plays a crucial role in determining the binding affinity and selectivity for these receptors. nih.gov Future research should, therefore, involve comprehensive screening of this compound against a panel of receptors and enzymes to identify its primary biological targets.

Furthermore, substituted N-phenylbenzamides have shown antischistosomal properties, with electron-withdrawing substituents enhancing their in vitro potency. tandfonline.com Given that this compound possesses multiple electron-withdrawing halogen atoms, investigating its potential as an antiparasitic agent is a logical next step. Such studies would involve determining its efficacy against various parasitic species and elucidating the underlying mechanism of action, which for some N-phenylbenzamides involves targeting the mitochondrial DNA of the parasites. rsc.org

Benzamide derivatives have also been designed as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in a range of diseases. nih.gov The design of these inhibitors often involves modifying the benzamide scaffold to achieve optimal interactions with the active site of the target enzyme. nih.gov Therefore, a promising research direction would be to investigate the inhibitory potential of this compound against a broad spectrum of enzymes.

Rational Design of Next-Generation this compound Analogues

The principles of rational drug design can be powerfully applied to the this compound scaffold to develop next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR) of the compound and its interactions with its biological targets.

A key strategy in rational design is the systematic modification of the chemical structure and the evaluation of the resulting effects on biological activity. For instance, studies on other benzamide derivatives have shown that the nature and position of substituents on the phenyl rings are critical for their activity as enzyme inhibitors. tandfonline.comnih.gov For this compound, future research could explore:

Modification of the 2-bromo substituent: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with different functional groups could modulate the compound's electronic and steric properties, potentially leading to improved binding affinity or selectivity.

Varying the dichlorophenyl moiety: The positions and number of chlorine atoms on the N-phenyl ring could be altered to probe their influence on activity. Introducing other substituents on this ring could also lead to new interactions with the target protein.

Introduction of additional functional groups: Adding hydrogen bond donors or acceptors, or groups that can form other types of interactions, could enhance the binding to a specific biological target.

Computational methods, such as molecular docking, can be invaluable in the rational design process. vensel.org By modeling the interaction of this compound and its analogues with potential target proteins, researchers can predict binding modes and affinities, thereby guiding the synthesis of the most promising compounds. vensel.org

Exploration of this compound as a Chemical Probe for Fundamental Biological Discoveries

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of potent and selective probes is crucial for understanding the function of proteins and for validating new drug targets. nih.gov Given the potential biological activities of halogenated benzamides, this compound could be explored as a chemical probe.

A key characteristic of a good chemical probe is its ability to specifically interact with a particular biological target. nih.gov Once a specific target for this compound is identified, the compound could be used to study the function of that target in cells and in vivo. For example, if it is found to be a selective inhibitor of a particular enzyme, it could be used to investigate the physiological role of that enzyme.

Furthermore, the bromine atom in the structure of this compound opens up the possibility of developing it into an imaging probe. Halogenated compounds are often used in the development of radioligands for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov By replacing the stable bromine atom with a radioactive isotope, such as bromine-76 (B1195326) for PET, it may be possible to create a probe for non-invasively imaging the distribution of its biological target in living organisms. This would be a powerful tool for both basic research and clinical diagnostics. The development of fluorogenic probes based on molecular rotors is another avenue, where the emission properties are sensitive to the local environment, offering high contrast for targeted cellular imaging. nih.gov

Application of Artificial Intelligence and Machine Learning in Benzamide Research and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govresearchgate.net These technologies can be applied to nearly every aspect of the research and development pipeline for compounds like this compound.

Table 2: Potential Applications of AI/ML in Benzamide Research

| Application Area | Specific AI/ML Technique | Potential Impact on this compound Research |

| Synthesis Planning | Retrosynthesis prediction algorithms | Suggesting novel and more efficient synthetic routes, including greener alternatives. |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep learning | Predicting the biological activity of novel analogues against various targets, prioritizing compounds for synthesis. nih.govplos.orgbiorxiv.orgacs.org |

| De Novo Drug Design | Generative models (e.g., RNNs, GANs) | Designing entirely new benzamide derivatives with desired properties, such as high potency and low toxicity. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org |

| Property Prediction | Graph neural networks, Regression models | Predicting physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. github.com |

In the context of synthesis, AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for this compound and its analogues. researchgate.net This can accelerate the discovery of more sustainable and cost-effective manufacturing processes.

For drug design, ML models can be trained on large datasets of known compounds and their biological activities to predict the potential efficacy of new molecules. nih.govplos.orgbiorxiv.orgacs.org This allows for the in-silico screening of vast virtual libraries of benzamide derivatives, helping to identify the most promising candidates for synthesis and experimental testing. Generative AI models can even design entirely new molecules from scratch, tailored to have specific properties that are desirable for a particular therapeutic application. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Furthermore, AI can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, which is a critical step in the drug development process. By identifying potential liabilities early on, AI can help to reduce the high attrition rates in drug discovery.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(3,5-dichlorophenyl)benzamide?

Methodological Answer: The synthesis typically involves amide bond formation between 2-bromobenzoyl chloride and 3,5-dichloroaniline. Key steps include:

- Coupling Reaction : Use a Schlenk flask under inert atmosphere (N₂/Ar) to minimize hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Critical Reagents : 3,5-Dichloroaniline (CAS derivatives in –3, e.g., brominated analogs ), 2-bromobenzoyl chloride (analogous to halogenated benzamides in ).

Q. Table 1: Example Reaction Conditions

| Reagent/Condition | Specification | Reference |

|---|---|---|

| Solvent | Anhydrous dichloromethane | |

| Base | Triethylamine (2.5 equiv) | |

| Reaction Time | 12–24 hours at 25°C | |

| Yield | 65–75% (after purification) |

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer:

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm), using a C18 column (mobile phase: acetonitrile/water, 70:30). Compare retention time with standards (e.g., >95% purity thresholds in –3) .

- Structural Confirmation :

Advanced Research Questions

Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix () to test variables:

- Variables : Halogen substitution (Br vs. Cl), phenyl ring substituents (e.g., electron-withdrawing groups), amide linker modifications.

- Biological Assays : Screen against target enzymes (e.g., kinase inhibition) using fluorescence polarization .

Q. Table 2: Example SAR Variables

| Variable | Levels Tested | Reference |

|---|---|---|

| Halogen Position | 2-Bromo vs. 3-Bromo | |

| Phenyl Substituents | 3,5-Dichloro vs. 3,5-Difluoro | |

| Assay Type | Enzymatic inhibition (IC₅₀) |

Q. How to resolve contradictions in spectroscopic or biological activity data?

Methodological Answer:

- Cross-Validation : Combine NMR, HPLC, and mass spectrometry to confirm compound integrity. For biological data discrepancies:

Q. Example Workflow :

Re-synthesize compound to rule out batch variability.

Validate assay conditions (e.g., pH, temperature).

Apply computational models (DFT for electronic effects, MD simulations for conformational flexibility) .

Q. What methodological considerations are critical for toxicity studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.